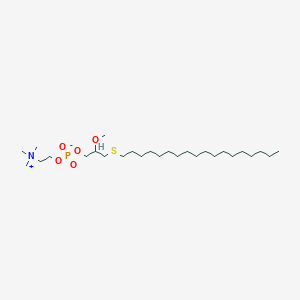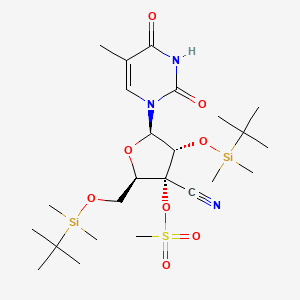
1-(2',5'-Bis-O-(tert-butyldimethylsilyl)-3'-C-cyano-3'-O-mesyl-beta-D-ribofuranosyl)thymine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2’,5’-Bis-O-(tert-butyldimethylsilyl)-3’-C-cyano-3’-O-mesyl-beta-D-ribofuranosyl)thymine is a complex nucleoside analogueThe compound’s unique structure allows it to interact with viral enzymes, making it a valuable tool in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2’,5’-Bis-O-(tert-butyldimethylsilyl)-3’-C-cyano-3’-O-mesyl-beta-D-ribofuranosyl)thymine involves multiple steps. The process typically starts with the protection of ribofuranosyl groups using tert-butyldimethylsilyl (TBDMS) groups. The cyano and mesyl groups are then introduced through specific reactions involving cyanation and mesylation, respectively. The thymine base is then attached to the ribofuranosyl moiety .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors to ensure precision and efficiency. The reaction conditions would be optimized to maximize yield and purity, with careful control of temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
1-(2’,5’-Bis-O-(tert-butyldimethylsilyl)-3’-C-cyano-3’-O-mesyl-beta-D-ribofuranosyl)thymine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the ribofuranosyl moiety.
Reduction: This can be used to alter the cyano group.
Substitution: Commonly involves the replacement of the mesyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Typically involves reagents like hydrogen peroxide or potassium permanganate.
Reduction: Often uses reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Utilizes nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce various substituted nucleoside analogues .
Scientific Research Applications
1-(2’,5’-Bis-O-(tert-butyldimethylsilyl)-3’-C-cyano-3’-O-mesyl-beta-D-ribofuranosyl)thymine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with enzymes and nucleic acids.
Medicine: Investigated for its potential as an antiviral agent, particularly against HIV-1.
Mechanism of Action
The compound exerts its effects by targeting the reverse transcriptase enzyme of HIV-1. It binds to a specific site on the enzyme, inhibiting its activity and preventing the virus from replicating. This mechanism involves the interaction of the compound with the RNA-dependent DNA polymerase function of the enzyme, leading to the termination of the viral DNA synthesis .
Comparison with Similar Compounds
Similar Compounds
2’,5’-Bis-O-(tert-butyldimethylsilyl)-3’-spiro-5’‘-(4’‘-amino-1’‘,2’‘-oxathiole-2’‘,2’'-dioxide)thymine: Another nucleoside analogue with similar antiviral properties.
3’-Azido-3’-deoxythymidine (AZT): A well-known antiviral drug used in the treatment of HIV.
Uniqueness
1-(2’,5’-Bis-O-(tert-butyldimethylsilyl)-3’-C-cyano-3’-O-mesyl-beta-D-ribofuranosyl)thymine is unique due to its specific structural modifications, which enhance its binding affinity and specificity for the HIV-1 reverse transcriptase enzyme. This makes it a promising candidate for further development as an antiviral agent .
Properties
CAS No. |
141684-44-8 |
|---|---|
Molecular Formula |
C24H43N3O8SSi2 |
Molecular Weight |
589.9 g/mol |
IUPAC Name |
[(2R,3R,4R,5R)-4-[tert-butyl(dimethyl)silyl]oxy-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-cyano-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] methanesulfonate |
InChI |
InChI=1S/C24H43N3O8SSi2/c1-16-13-27(21(29)26-19(16)28)20-18(34-38(11,12)23(5,6)7)24(15-25,35-36(8,30)31)17(33-20)14-32-37(9,10)22(2,3)4/h13,17-18,20H,14H2,1-12H3,(H,26,28,29)/t17-,18+,20-,24-/m1/s1 |
InChI Key |
NSVJFTGUTFJYAS-DSPLJNTKSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@]([C@H](O2)CO[Si](C)(C)C(C)(C)C)(C#N)OS(=O)(=O)C)O[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO[Si](C)(C)C(C)(C)C)(C#N)OS(=O)(=O)C)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


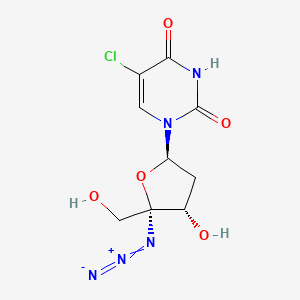
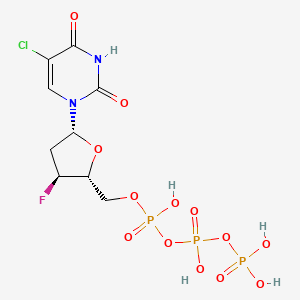
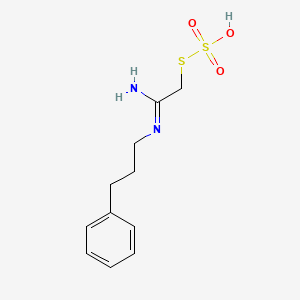

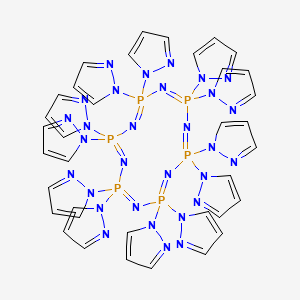
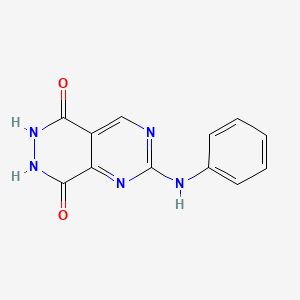
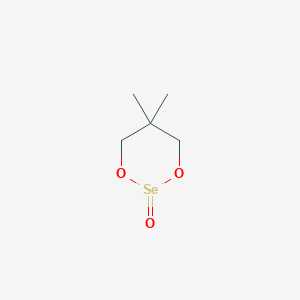
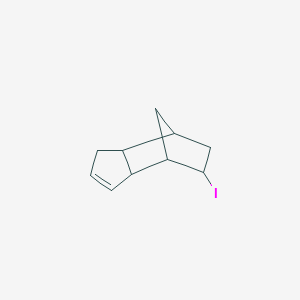

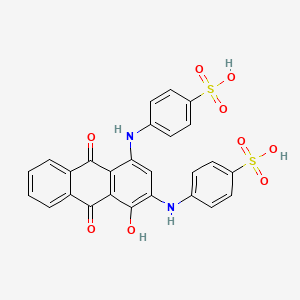

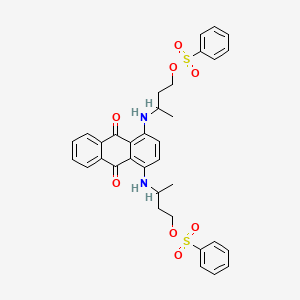
![trimethyl-[2-(methylcarbamoyloxy)phenyl]azanium;iodide](/img/structure/B12798067.png)
